molecular formula C14H13N7S B11050206 6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11050206
M. Wt: 311.37 g/mol
InChI Key: HVWFWWKXCRFIAA-UHFFFAOYSA-N
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Description

“6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound that features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Construction of the triazole ring: This step often involves the cyclization of an appropriate hydrazide with a nitrile.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable electrophile.

    Coupling reactions: The final step involves coupling the different ring systems under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

“6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of “6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds containing the pyrazole ring.

    Pyridine derivatives: Compounds containing the pyridine ring.

    Triazole derivatives: Compounds containing the triazole ring.

    Thiadiazole derivatives: Compounds containing the thiadiazole ring.

Uniqueness

The uniqueness of “6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical properties compared to simpler analogs.

properties

Molecular Formula

C14H13N7S

Molecular Weight

311.37 g/mol

IUPAC Name

6-(1-ethyl-5-methylpyrazol-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13N7S/c1-3-20-9(2)11(8-16-20)13-19-21-12(17-18-14(21)22-13)10-5-4-6-15-7-10/h4-8H,3H2,1-2H3

InChI Key

HVWFWWKXCRFIAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)C

Origin of Product

United States

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